(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an amino group, a methyl group, and a sulfate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanoic acid with sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Chemischer Reaktionen
(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfate group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid can be compared with similar compounds such as:
2-amino-2-methylpropanoic acid: Lacks the sulfate group, making it less versatile in certain reactions.
2-methyl-2-oxopropanoic acid: Lacks the amino group, limiting its ability to participate in certain biochemical interactions.
2-amino-2-methyl-1-propanol: Contains a hydroxyl group instead of a sulfate group, affecting its reactivity and applications. The presence of both the amino and sulfate groups in (1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate; sulfuric acid makes it unique and highly versatile for various applications.
Eigenschaften
CAS-Nummer |
56862-61-4 |
---|---|
Molekularformel |
C4H11NO9S2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(1-amino-2-methyl-1-oxopropan-2-yl) hydrogen sulfate;sulfuric acid |
InChI |
InChI=1S/C4H9NO5S.H2O4S/c1-4(2,3(5)6)10-11(7,8)9;1-5(2,3)4/h1-2H3,(H2,5,6)(H,7,8,9);(H2,1,2,3,4) |
InChI-Schlüssel |
UWDTXXKYBUJDFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N)OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.